Suavissimoside R1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suavissimoside R1 is a compound isolated from the roots of Rubus parvifollus . It possesses potent neuroprotective activity and has the potential to treat Parkinson’s disease .
Molecular Structure Analysis
The molecular structure of Suavissimoside R1 is complex. Its molecular formula is C36H56O12 . For a detailed view of its structure, please refer to the original resources .Wissenschaftliche Forschungsanwendungen
Neuroprotective Activity
Suavissimoside R1, isolated from the roots of Rubus parvifollus, possesses potent neuroprotective activity . It has been identified as an active ingredient used for protecting dopaminergic neurons against MPP+ toxicity . This suggests that Suavissimoside R1 could have potential applications in the treatment of neurodegenerative disorders such as Parkinson’s disease .
Anti-Parkinson’s Disease Agent
In addition to its neuroprotective properties, Suavissimoside R1 has been identified as a potential anti-Parkinson’s disease agent . This could open up new avenues for the development of drugs for the treatment of Parkinson’s disease.
Skin Whitening Agent
Suavissimoside F1, isolated from a bokbunja seed extract, has been identified as an active ingredient in a composition that has skin whitening effects . This suggests that Suavissimoside F1 could be used in the development of cosmetic products with skin whitening properties.
Anti-Wrinkle Agent
The same composition that contains Suavissimoside F1 as an active ingredient is also useful as an anti-wrinkle agent . This indicates that Suavissimoside F1 could be used in the development of anti-aging skincare products.
Anti-Inflammatory Agent
The composition containing Suavissimoside F1 also has anti-inflammatory properties . This suggests that Suavissimoside F1 could have potential applications in the treatment of inflammatory conditions.
Fatigue Resistance
Suavissimoside R1, along with other compounds, has been found in fractions of Rubus parvifollus extract that exhibit anti-fatigue activity . This suggests that Suavissimoside R1 could be used in the development of supplements or medications aimed at combating fatigue.
Wirkmechanismus
Suavissimoside R1, also known as Suavissimoside F1, is a novel compound from the class of fatty acids . This compound has been isolated from the roots of Rubus parvifollus and has shown promising effects in various biological contexts .
Target of Action
Suavissimoside R1 has been shown to inhibit the expression of MMP-13 . MMP-13, also known as collagenase-3, is an enzyme that breaks down collagen in the extracellular matrix, which is crucial for the progression of degenerative diseases .
Mode of Action
It is known that it inhibits the expression of mmp-13 . By doing so, it may prevent the breakdown of collagen, thereby slowing the progression of degenerative diseases .
Result of Action
Suavissimoside R1 has demonstrated anti-depressive effects in animal experiments . It also possesses potent neuroprotective activity and has the potential to treat anti-Parkinson’s disease . These effects are likely a result of its interaction with MMP-13 and its impact on extracellular matrix degradation .
Eigenschaften
IUPAC Name |
(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O12/c1-17-9-12-36(30(45)48-28-25(41)24(40)23(39)20(16-37)47-28)14-13-32(3)18(26(36)35(17,6)46)7-8-21-31(2)15-19(38)27(42)34(5,29(43)44)22(31)10-11-33(21,32)4/h7,17,19-28,37-42,46H,8-16H2,1-6H3,(H,43,44)/t17-,19-,20-,21-,22-,23-,24+,25-,26-,27+,28+,31-,32-,33-,34+,35-,36+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSQSVWHKZZWDD-FPLSKCGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suavissimoside R1 |
Q & A
Q1: What is Suavissimoside R1 and where is it found?
A: Suavissimoside R1, also known as Suavissimoside F1, is a triterpenoid saponin primarily isolated from the roots of the plant Rubus parvifolius L. [, , ]. It has also been identified in other plant species, including Lawsonia inermis and Rubus crataegifolius [, , , ].
Q2: What are the potential therapeutic benefits of Suavissimoside R1?
A: Research suggests that Suavissimoside R1 exhibits neuroprotective effects, particularly against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in dopaminergic neurons [, ]. This finding suggests its potential as a therapeutic agent for Parkinson's disease. Additionally, studies indicate that Suavissimoside R1 contributes to the anti-fatigue properties of Rubus parvifolius L. extracts [].
Q3: How was the structure of Suavissimoside R1 elucidated?
A: The structure of Suavissimoside R1 has been confirmed through various spectroscopic techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared spectrometry (IR), and ultraviolet spectrometry (UV) [, , , ].
Q4: Has Suavissimoside R1 been tested in animal models of disease?
A: Yes, Suavissimoside R1 has demonstrated efficacy in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). In this model, Suavissimoside R1 significantly increased dopamine content in the corpus striatum, indicating a protective effect on dopaminergic neurons []. Further, it displayed anti-fatigue properties in a mouse forced swimming test, suggesting potential benefits for fatigue management [].
Q5: Has the relationship between the structure of Suavissimoside R1 and its activity been investigated?
A: Interestingly, research indicates that the aglycone form of Suavissimoside R1 does not exhibit the same neuroprotective effects as the complete glycoside molecule []. This finding highlights the importance of the sugar moiety in the pharmacological activity of Suavissimoside R1 and underscores the need for further investigation into structure-activity relationships.
Q6: Are there any methods to isolate and purify Suavissimoside R1 for research purposes?
A: Yes, researchers have successfully isolated and purified Suavissimoside R1 from plant sources using various techniques. These include column chromatography with silica gel, macroporous adsorption resin, and preparative high-performance liquid chromatography (HPLC) [, , ]. These methods facilitate the production of highly pure Suavissimoside R1 for further scientific investigations and potential development as a therapeutic agent.
Q7: Have any computational studies been conducted on Suavissimoside R1?
A: Molecular docking and molecular dynamics simulations have been employed to investigate the potential of Suavissimoside R1 and related compounds as inhibitors of the main protease (Mpro) of SARS-CoV-2 []. These in silico studies provide valuable insights into the potential antiviral activities of this compound and warrant further investigation through in vitro and in vivo experiments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.